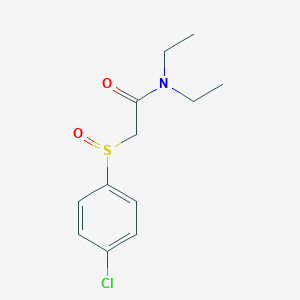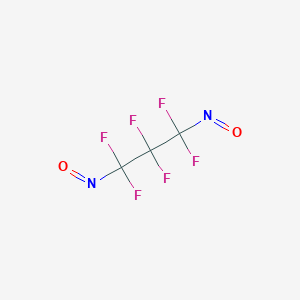
1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane is a fluorinated organic compound characterized by the presence of six fluorine atoms and two nitroso groups attached to a propane backbone
Méthodes De Préparation
The synthesis of 1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane typically involves the introduction of fluorine atoms and nitroso groups onto a propane backbone. One common method involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. Industrial production methods may involve the use of specialized equipment to handle the highly reactive fluorinating agents and ensure the purity of the final product.
Analyse Des Réactions Chimiques
1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitroso groups to other functional groups.
Substitution: The fluorine atoms can be substituted with other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: The compound’s fluorinated nature makes it useful in studying biological systems, particularly in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Industry: Used in the production of specialized materials and as a precursor for other fluorinated compounds.
Mécanisme D'action
The mechanism by which 1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane exerts its effects involves its interaction with molecular targets through its fluorine atoms and nitroso groups. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1,1,2,2,3,3-Hexafluoro-1,3-dinitrosopropane can be compared with other fluorinated compounds such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in organic synthesis.
Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide: Used in lithium-sulfur batteries. The uniqueness of this compound lies in its combination of fluorine atoms and nitroso groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
137541-04-9 |
|---|---|
Formule moléculaire |
C3F6N2O2 |
Poids moléculaire |
210.03 g/mol |
Nom IUPAC |
1,1,2,2,3,3-hexafluoro-1,3-dinitrosopropane |
InChI |
InChI=1S/C3F6N2O2/c4-1(5,2(6,7)10-12)3(8,9)11-13 |
Clé InChI |
PJAQVAWUKHRUBL-UHFFFAOYSA-N |
SMILES canonique |
C(C(N=O)(F)F)(C(N=O)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)

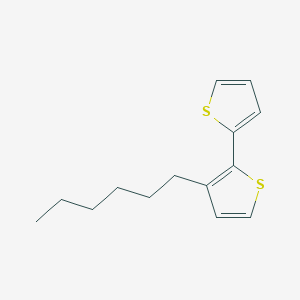
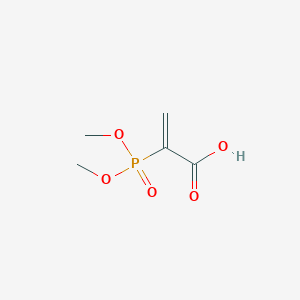
![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/structure/B14285233.png)
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)


![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)
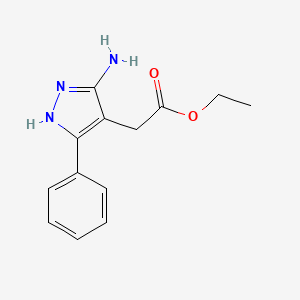
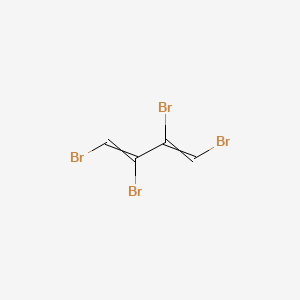
![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
